8-Hydroxyquinoline-beta-D-glucopyranoside

Vue d'ensemble

Description

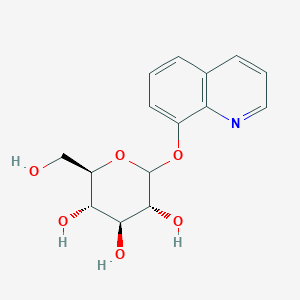

8-Hydroxyquinoline-beta-D-glucopyranoside is a compound that combines the metal-binding properties of 8-hydroxyquinoline with the glucose moiety of beta-D-glucopyranoside. This conjugation enhances the compound’s bioavailability and selectivity, making it a promising candidate for various biological and medicinal applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-beta-D-glucopyranoside typically involves the functionalization of 8-hydroxyquinoline at the 8-OH position, followed by conjugation with a sugar derivative. One common method is the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), which connects the 8-hydroxyquinoline derivative with a sugar derivative such as D-glucose .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic chemistry principles, involving the use of catalysts and specific reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hydroxyquinoline-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Substitution reactions can occur at the quinoline ring, leading to various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Properties

8-Hydroxyquinoline-beta-D-glucopyranoside has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 8-hydroxyquinoline can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). In vitro tests demonstrated that these glycoconjugates exhibit cytotoxic effects, suggesting their potential as therapeutic agents against cancer .

Neuroprotective Effects

Research indicates that 8-hydroxyquinoline derivatives can exert neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. For instance, clioquinol, a related compound, has shown promise in reducing amyloid plaque deposition in transgenic mouse models of Alzheimer's disease . The mechanism involves metal chelation, which helps restore metal balance in neuronal cells, potentially mitigating neurodegeneration .

Antidiabetic Activity

8-Hydroxyquinoline and its derivatives have also demonstrated antidiabetic properties. They ameliorate high glucose toxicity in neuronal cells by modulating calpain-dependent pathways, which are crucial for cell survival under stress conditions . This suggests their utility in developing treatments for diabetes-related complications.

Chemical and Material Science Applications

Fluorescent Chemosensors

The chelating ability of this compound makes it an excellent candidate for use in fluorescent chemosensors. These sensors can detect metal ions such as aluminum and zinc, which are critical for environmental monitoring and biological applications . The fluorescence emission increases significantly upon metal binding, enhancing the sensitivity of detection methods.

Organic Light-Emitting Diodes (OLEDs)

In materials science, derivatives of 8-hydroxyquinoline are utilized as electron transport materials in OLEDs. Their structural properties allow them to facilitate efficient charge transport, making them valuable components in the development of advanced display technologies .

Analytical Chemistry Applications

Metal Ion Detection

this compound has been employed in analytical techniques for the detection and quantification of metal ions. Its ability to form stable complexes with various metal cations enables its use in gravimetric analysis and other separation techniques . This property is particularly beneficial for assessing environmental samples for toxic metals.

Data Tables

| Application Area | Specific Uses | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents (HCT116, MCF-7) | Cytotoxicity through inhibition of cell proliferation |

| Neuroprotective effects | Metal chelation restoring neuronal health | |

| Antidiabetic activity | Modulation of calpain pathways | |

| Material Science | OLED components | Efficient charge transport |

| Analytical Chemistry | Metal ion detection (Al, Zn) | Formation of stable complexes for enhanced detection |

Case Studies

- Anticancer Activity Study : A study involving the synthesis of various glycoconjugates derived from 8-hydroxyquinoline showed significant inhibition of cancer cell proliferation at specific concentrations. The findings indicated that modifications at the sugar moiety could enhance selectivity and bioavailability .

- Neuroprotection Mechanism Investigation : Research on the effects of clioquinol on SH-SY5Y neuroblastoma cells revealed that pretreatment with this compound significantly reduced calpain expression under high glucose conditions, thereby protecting against cell death associated with hyperglycemia .

- Fluorescent Sensor Development : A recent study developed a series of fluorescent chemosensors based on 8-hydroxyquinoline derivatives that successfully detected trace levels of aluminum ions in environmental samples, showcasing their practical application in environmental monitoring .

Mécanisme D'action

The mechanism of action of 8-hydroxyquinoline-beta-D-glucopyranoside involves its ability to chelate metal ions, which is crucial for its biological activities. The compound can bind to metal ions such as copper(II), leading to the formation of stable complexes. These complexes can interfere with various biological processes, including enzyme activity and cellular proliferation .

Comparaison Avec Des Composés Similaires

- 5-Chloro-7-iodo-8-quinolinyl-beta-D-glucopyranoside

- 5,7-Dichloro-8-quinolinyl-beta-D-glucopyranoside

- 2-Methyl-8-quinolinyl-beta-D-glucopyranoside

Comparison: 8-Hydroxyquinoline-beta-D-glucopyranoside is unique due to its specific glucose conjugation, which enhances its bioavailability and selectivity. Compared to other similar compounds, it exhibits distinct metal-binding properties and biological activities, making it a valuable compound for various applications .

Activité Biologique

8-Hydroxyquinoline-beta-D-glucopyranoside (8-HQ-β-D-Glc) is a derivative of 8-hydroxyquinoline that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and as a biochemical probe due to its interactions with specific enzymes and cellular pathways. This article aims to provide a comprehensive overview of the biological activity of 8-HQ-β-D-Glc, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 8-HQ-β-D-Glc consists of an 8-hydroxyquinoline moiety linked to a beta-D-glucopyranoside unit. This structural arrangement allows for unique interactions with biological targets, particularly through the cleavage by beta-glucosidase, which releases the active 8-hydroxyquinoline component.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₆ |

| Molecular Weight | 293.30 g/mol |

| Solubility | Poor solubility in water |

| Stability | Stable at -20°C |

The primary mechanism of action for 8-HQ-β-D-Glc involves its enzymatic cleavage by beta-glucosidase, which is prevalent in various tissues, including cancerous cells. Upon cleavage, the active 8-hydroxyquinoline moiety is released, which exhibits significant antiproliferative activity against tumor cells.

- Target Enzyme : Beta-glucosidase

- Mode of Action : Enzymatic cleavage leading to the release of active compounds.

- Biochemical Pathways : Involvement in glucoside metabolism and interaction with metal ions.

Anticancer Activity

Research indicates that 8-HQ-β-D-Glc exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).

- Case Study : A study reported that 8-HQ-β-D-Glc showed a lower IC50 value compared to doxorubicin in MCF-7 cells, indicating higher sensitivity and potential as a therapeutic agent .

Antimicrobial Effects

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

This suggests that 8-HQ-β-D-Glc could be an important candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds derived from the 8-hydroxyquinoline scaffold. For example, it has shown efficacy in inhibiting viral infections in vitro, suggesting that it may play a role in antiviral drug development .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 8-HQ-β-D-Glc indicates that it is effectively taken up by cells via glucose transporters due to its glucopyranoside component. This selective uptake enhances its therapeutic efficacy while minimizing off-target effects.

Toxicity studies have indicated that while some derivatives exhibit cytotoxic effects on cancer cells, they can also affect healthy cells if not carefully administered . Therefore, further research into optimizing dosage and delivery methods is essential.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29266-96-4 | |

| Record name | 8-Quinolinyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29266-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.